4-Benzamidophenylboronic acid
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Overview
Description
4-Benzamidophenylboronic acid is a compound that belongs to the class of arylboronic acids, which are known for their low toxicity, good thermal stability, compatibility with functional groups, and insensitivity to water and air . Although the provided papers do not directly discuss 4-Benzamidophenylboronic acid, they do provide insights into the chemical behavior and applications of structurally related arylboronic acids and benzamide derivatives.
Synthesis Analysis
The synthesis of arylboronic acids and benzamide derivatives is well-documented in the literature. For instance, the synthesis of benzamidomethaneboronic acid involves the reaction of dibutyl iodomethaneboronate with N-lithiohexamethyldisilazane, followed by desilylation, benzoylation, and hydrolysis . Similarly, the synthesis of 4-(2-(diethylamino)ethyl)phenylboronic acid is achieved through reduction, acylation, and hydrolysis, starting from 4-bromophenylacetic acid . These methods could potentially be adapted for the synthesis of 4-Benzamidophenylboronic acid.
Molecular Structure Analysis
The molecular structure and geometry of benzamide derivatives can be determined using various spectroscopic techniques and computational methods. For example, the structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide was elucidated using IR, NMR, mass spectrometry, and X-ray diffraction . Computational methods such as density functional theory (DFT) are also employed to optimize molecular structures and predict properties . These techniques could be applied to analyze the molecular structure of 4-Benzamidophenylboronic acid.
Chemical Reactions Analysis
Arylboronic acids are versatile intermediates in organic synthesis and can undergo various chemical reactions. The palladium-catalyzed direct addition of arylboronic acids to 2-aminobenzonitriles is one such reaction, leading to the formation of 2-aminobenzophenones . Additionally, arylboronic acids can catalyze dehydrative amidation between carboxylic acids and amines, as demonstrated by 2,4-bis(trifluoromethyl)phenylboronic acid . These reactions highlight the potential reactivity of 4-Benzamidophenylboronic acid in synthetic applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives and arylboronic acids can be characterized by spectroscopic methods and DFT calculations. For instance, the electronic properties, such as HOMO and LUMO energies, and the molecular electrostatic potential (MEP) surface map, provide insights into the chemical reactivity of the molecules . The solubility, stability, and reactivity of 4-Benzamidophenylboronic acid can be inferred from such studies.
Scientific Research Applications
Boronic acids, including 4-Benzamidophenylboronic acid, are increasingly utilized in diverse areas of research . Here are some of the applications:
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Sensing Applications
- Field : Chemistry and Biochemistry .
- Application Summary : Boronic acids interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .
- Methods and Procedures : The sensing applications can be homogeneous assays or heterogeneous detection. Detection can be at the interface of the sensing material or within the bulk sample .
- Results and Outcomes : This interaction allows boronic acids to be used in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .
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Reversible Click Reactions
- Field : Chemical Biology, Supramolecular Chemistry, and Biomedical Applications .
- Application Summary : Boronic acid-mediated cis-diol conjugation is one of the best-studied reactions among reversible click reactions .
- Methods and Procedures : This involves the use of boronic acid-based compounds in reversible click reactions .
- Results and Outcomes : This has found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications .
Safety And Hazards
The safety data sheet for 4-Benzamidophenylboronic acid indicates that it is harmful if swallowed . Precautionary measures include avoiding eating, drinking, or smoking when using this product, and washing skin thoroughly after handling . If swallowed, it is advised to immediately make the victim drink water and consult a physician .
properties
IUPAC Name |
(4-benzamidophenyl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BNO3/c16-13(10-4-2-1-3-5-10)15-12-8-6-11(7-9-12)14(17)18/h1-9,17-18H,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWZVIUZIYYIKRK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90473188 |
Source
|
Record name | 4-BENZAMIDOPHENYLBORONIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90473188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzamidophenylboronic acid | |
CAS RN |
397843-80-0 |
Source
|
Record name | 4-BENZAMIDOPHENYLBORONIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90473188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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